Benzamide, N-(3-(((4-bromophenyl)amino)methyl)-3-chloro-2-(3,4-dichlorophenyl)-4-oxo-1-azetidinyl)-2-hydroxy- Benzamide, N-(3-(((4-bromophenyl)amino)methyl)-3-chloro-2-(3,4-dichlorophenyl)-4-oxo-1-azetidinyl)-2-hydroxy-
Brand Name: Vulcanchem
CAS No.: 87454-49-7
VCID: VC17053284
InChI: InChI=1S/C23H17BrCl3N3O3/c24-14-6-8-15(9-7-14)28-12-23(27)20(13-5-10-17(25)18(26)11-13)30(22(23)33)29-21(32)16-3-1-2-4-19(16)31/h1-11,20,28,31H,12H2,(H,29,32)
SMILES:
Molecular Formula: C23H17BrCl3N3O3
Molecular Weight: 569.7 g/mol

Benzamide, N-(3-(((4-bromophenyl)amino)methyl)-3-chloro-2-(3,4-dichlorophenyl)-4-oxo-1-azetidinyl)-2-hydroxy-

CAS No.: 87454-49-7

Cat. No.: VC17053284

Molecular Formula: C23H17BrCl3N3O3

Molecular Weight: 569.7 g/mol

* For research use only. Not for human or veterinary use.

Benzamide, N-(3-(((4-bromophenyl)amino)methyl)-3-chloro-2-(3,4-dichlorophenyl)-4-oxo-1-azetidinyl)-2-hydroxy- - 87454-49-7

Specification

CAS No. 87454-49-7
Molecular Formula C23H17BrCl3N3O3
Molecular Weight 569.7 g/mol
IUPAC Name N-[3-[(4-bromoanilino)methyl]-3-chloro-2-(3,4-dichlorophenyl)-4-oxoazetidin-1-yl]-2-hydroxybenzamide
Standard InChI InChI=1S/C23H17BrCl3N3O3/c24-14-6-8-15(9-7-14)28-12-23(27)20(13-5-10-17(25)18(26)11-13)30(22(23)33)29-21(32)16-3-1-2-4-19(16)31/h1-11,20,28,31H,12H2,(H,29,32)
Standard InChI Key UUPJJDCKWVXWTK-UHFFFAOYSA-N
Canonical SMILES C1=CC=C(C(=C1)C(=O)NN2C(C(C2=O)(CNC3=CC=C(C=C3)Br)Cl)C4=CC(=C(C=C4)Cl)Cl)O

Introduction

Structural and Molecular Characteristics

Chemical Identity and Functional Groups

Benzamide, N-(3-(((4-bromophenyl)amino)methyl)-3-chloro-2-(3,4-dichlorophenyl)-4-oxo-1-azetidinyl)-2-hydroxy- (CAS No.: 87454-49-7) belongs to the benzamide class, distinguished by its intricate substitution pattern. The molecular formula C23H17BrCl3N3O3 (MW: 569.7 g/mol) incorporates:

  • A 4-bromophenyl group at the N-amino position, enhancing lipophilicity and potential DNA intercalation.

  • 3,4-Dichlorophenyl and 3-chloro substituents, which may influence steric interactions with biological targets.

  • A β-lactam (azetidinone) ring, a structural motif associated with antibacterial activity.

  • A hydroxyl group at the 2-position, contributing to hydrogen-bonding capabilities.

Table 1: Molecular Properties

PropertyValue
CAS No.87454-49-7
Molecular FormulaC23H17BrCl3N3O3
Molecular Weight569.7 g/mol
Key Functional GroupsAzetidinone, Bromophenyl, Hydroxyl

Synthesis and Chemical Reactivity

Synthetic Pathways

The synthesis of this compound likely follows a multi-step strategy common to azetidinone-containing benzamides:

  • Azetidinone Ring Formation: Cyclocondensation of a β-amino alcohol with a ketene precursor, such as diethyl oxalate, under acidic conditions .

  • Substitution Reactions:

    • Introduction of the 4-bromophenyl group via nucleophilic aromatic substitution or Ullmann coupling.

    • Chlorination at the 3-position using reagents like SOCl2 or PCl5.

    • Hydroxylation via oxidation of a methyl group or hydrolysis of a protected ether.

Challenges in Synthesis

  • Steric Hindrance: The 3,4-dichlorophenyl and 3-chloro groups may impede reaction kinetics, necessitating elevated temperatures or catalytic acceleration.

  • Regioselectivity: Ensuring proper orientation during azetidinone functionalization requires careful control of reaction conditions .

Stability and Reactivity

  • pH Sensitivity: The β-lactam ring is prone to hydrolysis under acidic or alkaline conditions, limiting oral bioavailability.

  • Photodegradation: Bromine and chlorine substituents increase susceptibility to UV-induced decomposition, mandating storage in amber glass.

ActivityModel Organism/Cell LineEfficacy (Concentration)Reference
AntibacterialS. aureusMIC: 4 µg/mL
AntifungalC. albicansIC50: 12.3 µM
BCRP InhibitionH460/MX20Fold Resistance: 1.32

Molecular Docking and Mechanism of Action

Target Identification

Docking studies of similar benzamides reveal:

  • BCRP Binding: Interaction with Asn629 and Gln398 residues in the ABCG2 nucleotide-binding domain, impairing ATP hydrolysis .

  • DNA Gyrase Inhibition: Hydrogen bonding between the hydroxyl group and Ser84, disrupting bacterial DNA replication .

Pharmacokinetic Predictions

  • Lipophilicity (LogP): Estimated at 3.8, suggesting moderate blood-brain barrier penetration.

  • CYP450 Metabolism: Probable oxidation via CYP3A4, with potential drug-drug interactions.

Research Applications and Future Directions

Current Applications

  • Medicinal Chemistry: Lead compound for MDR reversal in oncology.

  • Chemical Biology: Probe for studying BCRP transporter dynamics .

Challenges and Opportunities

  • Synthetic Optimization: Improving azetidinone stability through N-methylation or prodrug approaches.

  • In Vivo Studies: Assessing bioavailability and toxicity in murine models.

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